Deuterated internal standards are crucial in bioanalysis for quantifying compounds like taxanes (e.g., paclitaxel, docetaxel) using mass spectrometry. The ideal standard is a deuterated version of the analyte itself, which co-elutes during chromatography and corrects for variability in extraction and ionization [1].
The table below summarizes the core applications and analytical principles based on the search results.
| Application / Aspect | Description | Key Points from Literature |
|---|---|---|
| General Bioanalysis | Use of deuterated internal standards for Mass Spectrometry (MS) quantification [1]. | Corrects for extraction recovery, HPLC injection variability, ionization efficiency; ensures robustness and high throughput [1]. |
| Historical Method for Taxane Quantitation | Tandem Mass Spectrometry (MS/MS) for taxanes in Taxus brevifolia [2]. | Quantitation of taxol, cephalomannine, baccatin III; internal standard method offered best precision, ~17% relative standard deviation at low picomole levels [2]. |
| Innovative Deuteration Technology | Iterative continuous-flow H/D Exchange (HDE) for high-purity deuteration [3]. | Enables high isotopic purity (>95%), site-selective or perdeuteration; uses Ru/C catalyst and D₂O; applicable to complex molecules like APIs [3]. |
| Novel Internal Standards for HDX-MS | Imidazolium-based Internal Exchange Reporters (IERs) for Hydrogen-Deuterium Exchange MS [4]. | Set of 8 standards with single exchangeable sites; enables cross-experiment comparisons for protein dynamics studies (note: not taxane-specific) [4]. |
Here are detailed methodologies based on the most relevant and recent studies.
This 2025 protocol is designed for regioselective deuteration or perdeuteration with high isotopic purity.
This foundational 1994 method details the analysis of taxanes, which is the inverse application of using a deuterated standard for quantification.
The following diagrams outline the core workflows for the continuous-flow deuteration and the analytical process using internal standards.
Diagram 1: Iterative continuous-flow H/D exchange workflow for high-purity deuterated compounds [3].
Diagram 2: General bioanalysis workflow using a deuterated internal standard for MS quantification [1].
The search results reveal a gap between deuteration methods and the specific application to taxane internal standards.
To deepen your research, I suggest:
"deuterated paclitaxel synthesis" or "d3-docetaxel internal standard".
The table below provides a snapshot of available suppliers and pricing for researchers. Prices are typically for a 1 mg quantity.
| Manufacturer/Supplier | Product Number | Price (1 mg) |
|---|---|---|
| TRC [1] | C046502 | $245 |
| Medical Isotopes, Inc. [1] | D18877 | $490 |
| US Biological [1] | 005485 | $531 |
| MedChemExpress (MCE) [2] | HY-15459S | Quote upon request |
| BOC Sciences [3] | BLP-002123 | Quote upon request |
Understanding the physicochemical properties of Cabazitaxel-d6 is crucial for handling and experimental design.
| Property | Value / Description |
|---|---|
| Appearance | White to off-white solid powder [1] [4] [3] |
| Melting Point | 151-158 °C [1] [5] [3] |
| Storage | -20°C freezer [1] [5] [4] |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly) [1] [5] [3] |
| Density | 1.3±0.1 g/cm³ [4] [3] |
| Boiling Point | 870.7±65.0 °C at 760 mmHg [4] [3] |
This compound itself is a chemical tracer, but its utility derives from the biological activity of its parent compound, Cabazitaxel.
The following diagram illustrates the mechanism of action of the parent drug, Cabazitaxel, which is the context in which the deuterated standard is used.
Cabazitaxel induces cell death by stabilizing microtubules and disrupting cell division. [2] [4] [6]
Solubility and Stock Solution Preparation [2] [4]
In Vivo Dosing Formulations (for the parent compound) [4] The table below lists example formulations for animal studies. These protocols are for reference with the unlabeled Cabazitaxel and highlight the complexity of working with such compounds.
| Formulation Name | Composition (Volume Ratio) |
|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection 3 | DMSO : Corn Oil = 10 : 90 |
| Oral 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) |
Deuterated cabazitaxel is primarily used as an internal standard in bioanalytical methods due to its nearly identical chemical properties to non-deuterated cabazitaxel, which improves quantification accuracy [1].
The table below summarizes the available information:
| Aspect | Available Information & Context |
|---|---|
| Primary Use | Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. |
| Quantitative Stability Data | Not publicly available in searched literature. |
| Related Stability Data | Conventional cabazitaxel (Jevtana) concentrate-solvent mixture is stable for 2 weeks when stored at 3-5°C [2]. |
| Analytical Protocol (LC-MS/MS) | Validated method for quantifying cabazitaxel in human plasma using deuterated cabazitaxel as internal standard [1]. |
This detailed methodology for quantifying cabazitaxel in human plasma highlights the critical role of the deuterated internal standard [1].
The following diagram illustrates the core workflow of the analytical protocol using deuterated cabazitaxel as an internal standard:
The table below summarizes the key handling information for two deuterated forms of cabazitaxel, as provided by a chemical supplier [1] [2].
| Compound Name | Form | Short-Term Storage | Long-Term Storage | Reconstitution & In-Solvent Stability |
|---|---|---|---|---|
| Cabazitaxel-d9 [1] | Powder | -20°C for 3 years [1] | - | -80°C for 6 months; -20°C for 1 month (in DMSO) [1] |
| Cabazitaxel-d6 [2] | Powder | -20°C for 3 years [2] | - | -80°C for 6 months; -20°C for 1 month (in DMSO) [2] |
> Important Note: The supplier states these compounds are "For research use only" and not for sale to patients [1] [2]. Always refer to the specific Certificate of Analysis (CoA) provided with your product for definitive storage guidelines.
A peer-reviewed study investigated a novel surfactant-stripped micelle formulation of cabazitaxel (sss-CTX). While this protocol does not use the deuterated form, it provides a robust methodological template for assessing the physical stability of cabazitaxel formulations, which is a critical aspect of storage [3].
Diagram of the accelerated stability testing workflow for cabazitaxel formulations.
The experimental workflow involves the following steps [3]:
Formulation Preparation and Stress Testing:
Sample Analysis via HPLC:
Cabazitaxel-d6 is a deuterated analog of Cabazitaxel, commonly used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for bioanalytical studies to ensure quantification accuracy and precision [1] [2]. The development of an HPLC method for this compound focuses on separating it from non-deuterated Cabazitaxel and any potential impurities or degradation products.
Key Objectives of Method Development:
The following protocol is adapted from a validated reverse-phase method for related substances in Cabazitaxel [3]. You can use it as a robust starting point for analyzing this compound.
1. Equipment and Reagents
2. Standard and Sample Preparation
3. Chromatographic Conditions
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 50 | 50 |
| 30 | 15 | 85 |
| 50 | 0 | 100 |
| 55 | 15 | 85 |
| 60 | 50 | 50 |
4. Experimental Workflow The following diagram outlines the key steps in the HPLC analysis procedure:
After method development, it is crucial to validate it according to ICH guidelines. The table below summarizes key validation parameters and target criteria based on existing methods for Cabazitaxel [3] [2].
| Validation Parameter | Recommended Protocol / Target Criteria |
|---|---|
| Specificity | No interference from blank, impurities, or degradation products. Baseline separation between this compound and Cabazitaxel (Resolution > 2.0). |
| Linearity & Range | Prepare calibration standards from LOQ to 150-200% of expected concentration. Correlation coefficient (R²) > 0.999. |
| Accuracy (Recovery) | Spike known amounts of analyte into sample matrix at multiple levels. Percent recovery should be 98-102%. |
| Precision | System Precision: %RSD of peak areas from 6 replicate injections ≤ 2.0% [3]. Method Precision: %RSD from multiple sample preparations ≤ 5.0%. | | LOD & LOQ | Limit of Detection (LOD): Signal-to-noise ratio ~3:1. Limit of Quantification (LOQ): Signal-to-noise ratio ~10:1, with precision and accuracy ≤ 5% RSD. | | Robustness | Evaluate deliberate variations in flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |
This protocol provides a foundational HPLC method for analyzing this compound. The key is to meticulously optimize the chromatographic conditions, particularly the gradient profile, to achieve the critical separation between this compound and its non-deuterated form. Full validation will ensure the method is reliable, accurate, and fit for its intended purpose in pharmaceutical analysis or bioanalytical quantification.
Cabazitaxel is a semi-synthetic taxane derivative approved for the treatment of metastatic castration-resistant prostate cancer following docetaxel failure. As a second-generation taxane, cabazitaxel was specifically designed to overcome multidrug resistance mechanisms, particularly those mediated by P-glycoprotein efflux transporters. The inherent analytical challenges in quantifying cabazitaxel in biological matrices stem from its high protein binding, extensive metabolism, and low circulating concentrations in pharmacokinetic studies. To address these challenges, stable isotope-labeled internal standards have become the gold standard in bioanalytical method development, with deuterated cabazitaxel (cabazitaxel-d9) emerging as the optimal choice for reliable quantification.
The fundamental principle of internal standardization in bioanalysis involves adding a known quantity of a structurally similar analog to correct for variability throughout the analytical process. While structural analogs can provide adequate correction in some applications, stable isotope-labeled internal standards like cabazitaxel-d9 offer superior performance due to their nearly identical chemical and physical properties compared to the native analyte. This near-identity ensures that the internal standard experiences virtually the same extraction recovery, chromatographic behavior, and ionization efficiency as cabazitaxel itself, thereby providing more accurate correction for matrix effects and procedural losses. The deuterated internal standard approach has become particularly crucial for cabazitaxel bioanalysis given the compound's complex metabolism and the need to monitor both the parent drug and its active metabolites in clinical pharmacokinetic studies [1] [2].
The selection of an appropriate internal standard is critical for accurate bioanalytical quantification. For cabazitaxel analysis, researchers have primarily two options: structural analog internal standards or stable isotope-labeled variants. The following table compares these two approaches:
Table 1: Comparison of Internal Standard Options for Cabazitaxel Quantification
| Feature | Structural Analog (e.g., 2′,7-Bisacetyltaxol) | Stable Isotope-Labeled (Cabazitaxel-d9) |
|---|---|---|
| Chemical Structure | Similar core structure with modified functional groups | Identical except for deuterium atoms |
| Extraction Recovery | May differ significantly from analyte | Nearly identical to native compound |
| Chromatographic Retention | Slightly different retention time | Virtually identical retention time |
| Ionization Efficiency | Subject to different matrix effects | Nearly identical ionization characteristics |
| Matrix Effect Correction | Partial correction | Excellent correction |
| Risk of Cross-Talk | No mass spectral interference | Minimal with proper mass separation |
| Availability | Commercially available | Commercially available (MedChemExpress) |
While structural analog internal standards like 2′,7-bisacetyltaxol have been used in previously published methods [1], they suffer from inherent limitations in accurately correcting for matrix effects and extraction efficiency variations. The deuterated cabazitaxel-d9 internal standard, which incorporates nine deuterium atoms in the tert-butoxycarbonylamino moiety, provides nearly identical physicochemical properties while being distinguishable by mass spectrometry [2]. This configuration ensures that cabazitaxel-d9 co-elutes chromatographically with the native compound but can be differentiated by its higher mass-to-charge ratio (m/z), typically 9 amu greater than native cabazitaxel.
Cabazitaxel-d9 (CAS: 1383572-19-7) is specifically designed as an internal standard for LC-MS/MS bioanalysis of cabazitaxel. With a molecular formula of C45H48D9NO14 and molecular weight of 844.99 g/mol, this deuterated analog demonstrates exceptional suitability for bioanalytical applications. The compound is typically provided as a white to off-white solid with high purity (>99%) and is soluble in DMSO (100 mg/mL). The deuterium atoms are strategically placed at stable positions that resist back-exchange with protons during sample preparation and analysis, ensuring the integrity of the internal standard throughout the analytical process [2].
The key advantage of cabazitaxel-d9 lies in its near-identical behavior to native cabazitaxel throughout all stages of analysis. During sample preparation, it experiences the same extraction efficiency and recovery as the analyte. In chromatographic separation, it demonstrates virtually identical retention time and peak shape. During mass spectrometric detection, it undergoes similar ionization suppression or enhancement in the presence of matrix components. This comprehensive tracking capability makes cabazitaxel-d9 particularly valuable for complex bioanalytical methods involving multiple preparation steps such as liquid-liquid extraction, evaporation, and reconstitution, where volumetric losses can significantly impact results [3] [4].
Cabazitaxel-d9 is typically obtained as a solid powder with documented purity and storage requirements. Proper preparation of stock and working solutions is critical for method performance and reproducibility. The following protocol describes the preparation of stable isotope-labeled internal standard solutions:
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of cabazitaxel-d9 reference standard using an analytical microbalance. Transfer the compound to a 1 mL volumetric flask and dissolve with DMSO. Gently warm and sonicate if necessary to ensure complete dissolution. Store aliquots at -80°C for long-term stability (6 months) or at -20°C for short-term use (1 month). Record the actual weight and purity to calculate the exact concentration.
Intermediate Stock Solution (10 μg/mL): Pipette 10 μL of the primary stock solution into a 10 mL volumetric flask. Dilute to volume with acetonitrile:water (50:50, v/v) to create a 10 μg/mL intermediate solution. Mix thoroughly by inversion and store at -20°C. This solution is stable for approximately 3 months.
Working Internal Standard Solution (100 ng/mL): Transfer 100 μL of the intermediate stock solution to a 10 mL volumetric flask and dilute to volume with acetonitrile:water (50:50, v/v) to prepare a 100 ng/mL working solution. This concentration is suitable for adding 50 μL to 200 μL of plasma samples, resulting in an appropriate internal standard concentration for most calibration curves. Alternatively, prepare the working solution in the same solvent as used for protein precipitation [1] [2].
Table 2: Internal Standard Solution Stability and Storage Conditions
| Solution Type | Storage Temperature | Stability Period | Recommended Solvent |
|---|---|---|---|
| Primary Stock | -80°C | 6 months | DMSO |
| Intermediate Stock | -20°C | 3 months | Acetonitrile:Water (50:50) |
| Working Solution | -20°C | 1 month | Acetonitrile:Water (50:50) |
| Extracted Samples | 4°C (autosampler) | 24-48 hours | Reconstitution Solvent |
The preparation of calibration standards and quality control (QC) samples should follow good laboratory practices with meticulous attention to volumetric accuracy. For cabazitaxel quantification in human plasma:
Blank Plasma Matrix: Use certified drug-free human plasma with K2EDTA or heparin as anticoagulant. Screen multiple lots to ensure no interference at the retention times of cabazitaxel or the internal standard.
Calibration Standards: Prepare calibration standards at a minimum of eight concentration levels spanning the expected physiological range. A typical range for cabazitaxel is 1.0-150 ng/mL, with additional levels at 0.1-15 ng/mL for its metabolite docetaxel [1]. Prepare working solutions of cabazitaxel at appropriate concentrations, then spike into blank plasma to create calibration standards.
Quality Control Samples: Prepare QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (3x LLOQ), medium QC (mid-range), and high QC (75-85% of ULOQ). Analyze QC samples in replicates (n=5-6) to assess precision and accuracy.
The internal standard should be added to all samples—calibrators, QCs, and study samples—at a consistent concentration before any extraction steps. This ensures that the internal standard corrects for variability throughout the entire sample preparation process. The optimal concentration for cabazitaxel-d9 working solution should be determined during method development but typically falls in the range of 50-100 ng/mL when adding equal volumes to plasma samples [3].
Protein precipitation represents the most straightforward sample preparation technique for cabazitaxel quantification and is suitable for high-throughput analyses. The protocol below has been optimized for cabazitaxel and its deuterated internal standard:
This method typically achieves 85-90% recovery for both cabazitaxel and its deuterated internal standard, with minimal matrix effects. The simplicity of this approach makes it ideal for processing large sample batches, though it may provide less cleaner extracts compared to more selective extraction techniques [1].
For applications requiring superior sample cleanliness and enhanced sensitivity, solid-phase extraction offers significant advantages. The following SPE protocol utilizes mixed-mode cartridges:
SPE typically provides excellent extraction efficiency (>95%) and significantly reduces phospholipid content in extracts, thereby minimizing matrix effects. The choice between PPE and SPE should be based on required sensitivity, available resources, and sample throughput requirements.
Diagram 1: Sample Preparation Workflow for Cabazitaxel Bioanalysis
Optimal chromatographic separation is critical for resolving cabazitaxel from its metabolites and matrix components. The following conditions have been validated for cabazitaxel quantification with deuterated internal standard:
The use of alkaline mobile phase (ammonium hydroxide) has been demonstrated to provide 2-3 fold enhancement in peak intensity for cabazitaxel compared to acidic eluents. The inclusion of methanol in mobile phase B improves peak shape and resolution of taxane compounds. Under these conditions, cabazitaxel and cabazitaxel-d9 typically elute at approximately 6.5 minutes with symmetrical peak shapes and adequate resolution from potentially interfering metabolites [1].
Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode provides the requisite sensitivity and specificity for cabazitaxel quantification. The following parameters have been optimized for detection:
Table 3: MRM Transitions and Mass Spectrometer Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |
|---|---|---|---|---|---|---|
| Cabazitaxel | 836.4 | 555.3 | 200 | 100 | 25 | 15 |
| 836.4 | 294.2 | 200 | 100 | 35 | 15 | |
| Cabazitaxel-d9 | 845.4 | 564.3 | 200 | 100 | 25 | 15 |
| 845.4 | 294.2 | 200 | 100 | 35 | 15 | |
| Docetaxel (metabolite) | 830.4 | 549.3 | 200 | 100 | 25 | 15 |
The primary transition (836.4 → 555.3 for cabazitaxel) should be used for quantification, while the secondary transition (836.4 → 294.2) serves as a qualifier for confirmatory purposes. The 9 amu mass difference between cabazitaxel and its deuterated internal standard provides sufficient separation to avoid cross-talk while maintaining nearly identical retention and ionization characteristics. Method validation should demonstrate that the response from the internal standard does not contribute more than 20% to the LLOQ of cabazitaxel, and vice versa [3] [1].
The quantitative relationship between cabazitaxel concentration and instrument response is established through calibration curves analyzed in each batch. For cabazitaxel quantification:
The calibration curve is constructed by plotting the peak area ratio (cabazitaxel/cabazitaxel-d9) against the nominal concentration of cabazitaxel. The ratio approach normalizes for variations in sample processing, injection volume, and ionization efficiency. The quadratic regression model with 1/x² weighting typically provides the best fit across the concentration range, as taxanes often exhibit slight nonlinearity in ESI response at higher concentrations.
Consistent performance of the deuterated internal standard is essential for data quality. The following acceptance criteria should be applied:
Systematic evaluation of internal standard responses can provide valuable diagnostic information about analytical performance. Individual anomalies in IS response may indicate pipetting errors or incomplete mixing in specific samples. Systematic anomalies across a batch may suggest issues with the autosampler, mobile phase composition, or mass spectrometer sensitivity. Any samples with IS responses outside acceptance criteria should be investigated, and re-preparation may be necessary [3] [5].
Diagram 2: Data Analysis and Acceptance Criteria Workflow
Even with robust methods, analysts may encounter challenges during cabazitaxel quantification. The following table addresses common issues and recommended solutions:
Table 4: Troubleshooting Guide for Cabazitaxel Bioanalysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low IS response | Improper IS addition, pipette calibration, adsorption issues | Verify pipette calibration, use silanized vials, add IS early in process |
| Retention time shift | Mobile phase degradation, column aging, temperature fluctuations | Prepare fresh mobile phase daily, monitor column performance, control temperature |
| Poor peak shape | Secondary interactions, incompatible mobile phase, void formation | Use alkaline mobile phase, add methanol to organic phase, replace column |
| High background noise | Matrix effects, contaminated source, solvent impurities | Optimize sample cleanup, clean ion source, use HPLC-grade solvents |
| Loss of sensitivity | Source contamination, reduced detector performance, solution degradation | Clean ion source and interface, check detector calibration, prepare fresh solutions |
| Inaccurate QC results | IS variability, matrix effects, calibration curve issues | Verify IS addition, use appropriate matrix for calibrators/QCs, check curve fitting |
Unexpected variations in cabazitaxel-d9 response require systematic investigation. Individual samples with anomalous IS responses should be evaluated for:
When systematic IS response shifts occur throughout a batch, potential causes include:
Documentation of all troubleshooting activities and any deviations from the validated method is essential for maintaining data integrity, particularly in regulated environments [3] [5].
Cabazitaxel is a second-generation semisynthetic taxane chemotherapy agent approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in patients previously treated with docetaxel-containing regimens. [1] Its mechanism of action involves stabilizing microtubules by binding to tubulin, thereby suppressing microtubule dynamics and leading to cell cycle arrest and apoptosis. [1]
Cabazitaxel-d6, a deuterated internal standard, is essential for ensuring accuracy and precision in the bioanalytical quantification of cabazitaxel during pharmacokinetic (PK) studies. Deuterated internal standards like this compound compensate for variability in sample preparation and ionization efficiency in mass spectrometry, thereby improving the reliability of PK data. This protocol outlines a detailed framework for conducting PK studies of cabazitaxel using this compound, incorporating population PK modeling approaches and contemporary clinical dosing strategies.
Understanding the baseline PK profile of cabazitaxel is crucial for study design. Key characteristics are summarized below.
Table 1: Key Pharmacokinetic Parameters of Cabazitaxel from Clinical Studies
| Parameter | Value & Description | Clinical Context & Variability |
|---|---|---|
| Structural Base | Deuterated analog of cabazitaxel; designed to behave nearly identically during sample processing but be distinguishable via mass spectrometry. | Serves as a critical internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects and recovery losses. |
| Primary Model | Linear three-compartment model with first-order elimination. [2] | Describes the triphasic elimination pattern (rapid alpha, intermediate beta, prolonged gamma phases) observed in concentration-time data. |
| Clearance (CL) | Typical value: 48.5 L/h for a patient with BSA of 1.84 m². [2] | Significantly influenced by Body Surface Area (BSA); dose adjustment based on BSA is standard practice. [2] |
| Volume of Distribution (Vss) | Typical value: ~4,870 L. [2] | Very large volume indicates extensive tissue distribution and binding. [2] |
| Half-Lives | Alpha (α): 4.4 min; Beta (β): 1.6 h; Gamma (γ): 95 h. [2] | The long terminal half-life is a key consideration for dosing interval and study sampling duration. [2] |
| Protein Binding | Extensive binding (89-92%) to human serum albumin and lipoproteins. [2] | Renal impairment does not significantly alter the unbound fraction (Fu). [3] |
| Elimination | Primarily hepatic metabolism via CYP3A4/5; ~76% excreted in feces as metabolites; minimal renal excretion (<3%). [2] | Renal impairment has no clinically meaningful effect on PK; no dose adjustment needed. [3] |
This section details a comprehensive study design suitable for generating data for population PK analysis.
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
This section outlines the methodology for analyzing the concentration-time data to estimate population PK parameters.
The following diagram visualizes the structure of the population pharmacokinetic model and the influence of covariates.
This application note and protocol provides a robust framework for conducting a population pharmacokinetic study of cabazitaxel using this compound as a critical bioanalytical tool. The integration of a validated LC-MS/MS method with a population PK modeling approach, as detailed herein, enables the precise characterization of cabazitaxel's PK profile and the identification of key sources of variability, such as BSA. This comprehensive methodology supports the rational development of dosing strategies to optimize efficacy and safety in target patient populations.
Deuterated Internal Standards (DIS) represent a critical technological advancement in bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. These isotopically labeled compounds are chemically identical to their non-deuterated analogs, with the specific substitution of hydrogen atoms with deuterium (²H) at one or more positions. This minor isotopic modification creates a mass difference that enables MS detection systems to distinguish between the analyte and internal standard while maintaining nearly identical chemical properties and chromatographic behavior. The implementation of DIS has become essential for ensuring precise and reproducible quantification in pharmaceutical, bioanalytical, and environmental testing applications where even minor inaccuracies can significantly impact data integrity and therapeutic decisions [1].
The fundamental value of DIS lies in their ability to compensate for analytical variability throughout the LC-MS workflow. During bioanalysis, numerous factors can introduce variability, including sample preparation losses, matrix effects, ionization efficiency fluctuations, and instrument drift. By adding a known quantity of DIS at the beginning of the analytical process and monitoring the analyte-to-DIS response ratio, scientists can effectively normalize these variations, resulting in substantially improved accuracy and precision. This correction capability is particularly crucial in regulated bioanalysis supporting pharmaceutical development and clinical trials, where data reliability directly impacts patient safety and therapeutic efficacy [1] [2].
The structural similarity between the deuterated internal standard and the target analyte is the most critical factor in DIS selection. The DIS must precisely match the analyte's chemical structure with deuterium substitution representing the only modification. This structural identity ensures that the DIS and analyte exhibit nearly identical behavior throughout sample preparation, chromatographic separation, and mass spectrometric detection. The DIS should co-elute chromatographically with the analyte to experience identical matrix effects and ionization conditions, enabling accurate compensation for ion suppression or enhancement [1] [3].
The number and position of deuterium atoms within the DIS significantly impact analytical performance. Ideally, a DIS should contain 2-10 deuterium atoms to provide sufficient mass differentiation while maintaining chemical stability. The deuterium atoms must be incorporated at metabolically inert positions to prevent loss through deuterium-hydrogen exchange during sample processing or analysis. For compounds susceptible to metabolism, deuterium placement should avoid known metabolic sites to prevent in vivo exchange. Additionally, the mass difference between DIS and analyte should ideally be ≥4-5 Da to minimize mass spectrometric cross-talk between channels [1] [3].
Table 1: Key Selection Criteria for Deuterated Internal Standards
| Selection Factor | Recommendation | Rationale |
|---|---|---|
| Structural Similarity | Must match analyte's structure exactly | Ensures co-elution and identical matrix effects |
| Number of Deuteriums | 2-10 substitutions | Prevents isotope exchange while maintaining adequate mass difference |
| Mass Difference | ≥4-5 Da from analyte | Minimizes mass spectrometric cross-talk |
| Isotopic Purity | ≥98% enrichment | Reduces interference from unlabeled species |
| Chemical Purity | >99% | Ensures accurate quantification free from impurities |
| Stability | Thermally and chemically stable under analysis conditions | Prevents degradation during sample processing and storage |
Isotopic purity is a critical specification for DIS, with most applications requiring ≥98% deuterium enrichment. Lower isotopic purity can introduce significant quantitative errors due to the presence of unlabeled species that contribute to the analyte signal. Similarly, chemical purity >99% is essential to prevent interference from synthetic impurities or degradation products that could co-elute with either the DIS or analyte. Each batch of DIS should undergo rigorous quality control including LC-MS/MS and NMR confirmation to verify both isotopic and chemical purity [1].
The DIS must demonstrate chemical and isotopic stability under the anticipated sample processing, storage, and analysis conditions. This includes stability at various pH levels, temperatures, and in the presence of biological matrices. Deuterium atoms at exchange-prone positions (e.g., adjacent to carbonyl groups or in hydroxyl functionalities) may undergo hydrogen-deuterium exchange, particularly under acidic or basic conditions, compromising the DIS integrity. Additionally, the DIS should exhibit sufficient solubility in the extraction solvents and mobile phases to ensure consistent performance throughout the analytical workflow [1] [3].
The following protocol details the systematic implementation of deuterated internal standards in bioanalytical LC-MS methods, specifically optimized for the quantification of small molecule drugs and metabolites in biological matrices such as plasma, serum, or urine.
Materials and Reagents:
DIS Solution Preparation:
Sample Processing Workflow:
Graphviz representation of the DIS-integrated sample preparation workflow:
Diagram 1: DIS-integrated sample preparation workflow for bioanalytical LC-MS methods.
The appropriate concentration of DIS must be carefully determined during method development to ensure optimal quantitative performance. The DIS concentration should be set within the linear range of the assay, typically corresponding to 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration to encompass the average peak concentration (Cmax) of most drugs and metabolites [3].
DIS Concentration Determination:
Table 2: DIS Concentration Optimization Guidelines
| Parameter | Assessment Criteria | Acceptance Threshold |
|---|---|---|
| Cross-interference (DIS→Analyte) | Contribution to analyte signal | ≤20% of LLOQ |
| Cross-interference (Analyte→DIS) | Contribution to DIS signal | ≤5% of IS response |
| Signal-to-Noise Ratio | DIS response in matrix | S/N ≥10 |
| Matrix Effect Compensation | Ratio of DIS in matrix vs neat solution | 85-115% |
| Extraction Recovery | Consistency with analyte recovery | ±15% of analyte recovery |
Bioanalytical methods incorporating DIS must undergo comprehensive validation to demonstrate reliability, sensitivity, and robustness according to regulatory guidelines (FDA, EMA). The DIS performance should be evaluated throughout validation to confirm its effectiveness in compensating for analytical variability [4] [3].
Accuracy and Precision:
Matrix Effect and Normalization:
Stability Assessments:
During sample analysis, DIS responses must be monitored throughout the analytical batch to identify potential issues. While specific acceptance criteria for DIS response variability are not explicitly defined in regulations, it is common practice to compare DIS responses in unknown samples with the average responses from calibration standards and quality control samples [3].
Individual anomalies in DIS response (e.g., failure to add or accidental double addition) typically indicate human error and often compromise data accuracy for affected samples. Systematic anomalies across multiple samples may indicate issues with the analytical system itself, such as autosampler problems, mobile phase issues, or mass spectrometer performance degradation. Established procedures should be in place to investigate root causes of DIS response variability and determine the necessity of reanalysis or repreparation [3].
Graphviz diagram illustrating DIS response monitoring and troubleshooting:
Diagram 2: DIS response monitoring and troubleshooting pathway for bioanalytical methods.
Regulatory agencies globally recognize the importance of deuterated internal standards in ensuring data quality for bioanalytical submissions. The European Medicines Agency (EMA) has documented that over 90% of submissions incorporate SIL-IS in supportive assay validations, and has rejected studies where surrogate internal standards were deemed inappropriate. While the U.S. Food and Drug Administration (FDA) hasn't explicitly mandated DIS use, the agency has issued 483 citations to laboratories lacking adequate procedures for tracking internal standard responses within analytical runs [2].
The ICH M10 guideline on bioanalytical method validation establishes specific criteria for cross-interference between internal standards and analytes. According to these guidelines, DIS-to-analyte contributions should be ≤20% of the LLOQ, while analyte-to-DIS contributions should be ≤5% of the IS response. These specifications must be verified during method validation and monitored throughout study sample analysis to ensure ongoing compliance [3].
A specific research investigation evaluated the appropriateness of deuterated internal standards for determining olmesartan, a cardiovascular drug, in human plasma. The developed HPLC-MS method utilized deuterated olmesartan as the internal standard within a simplified liquid-liquid extraction procedure. The method demonstrated excellent linearity (5-2500 ng/mL) with accurate and precise results across the concentration range [4].
The validated method was successfully applied to a bioequivalence study following administration of a single 40mg oral dose of olmesartan medoxomil to human subjects. The use of deuterated olmesartan as the internal standard provided a reliable regulatory bioanalysis tool that contributed to therapy efficacy and improved safety assessment for patients treated with generic medicines. This case study exemplifies how DIS implementation supports robust bioanalytical methods for regulatory decision-making [4].
Deuterated Internal Standards represent an indispensable component of modern bioanalytical LC-MS methods, providing unmatched capability to compensate for analytical variability and matrix effects. Through careful DIS selection based on structural similarity, appropriate deuteration patterns, and rigorous quality control, laboratories can develop highly reliable quantification methods. The comprehensive protocol outlined in this document provides researchers with a systematic approach to DIS implementation, from initial selection through method validation and routine application.
The scientific, regulatory, and financial benefits of DIS implementation are well-established. Scientifically, DIS normalize matrix effects and improve data quality. Regulatorily, DIS-based methods align with agency expectations for robust bioanalysis. Financially, the initial investment in DIS synthesis is offset by reduced method development time and fewer failed experiments. As bioanalytical challenges continue to evolve with increasingly complex therapeutic modalities, the strategic implementation of deuterated internal standards remains fundamental to generating high-quality data that supports critical decisions in drug development and clinical practice [1] [2].
Cabazitaxel-d6 is a deuterium-labeled analog of the anticancer drug cabazitaxel. It serves as a crucial internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of cabazitaxel in biological matrices, primarily human plasma. Its use corrects for variability in sample preparation and ionization efficiency, thereby improving the accuracy and reliability of analytical results [1] [2].
The following table summarizes the core quantitative data and method parameters for two representative LC-MS/MS assays utilizing this compound.
| Parameter | Method 1: J Chromatogr B (2013) | Method 2: J Pharm Biomed Anal (2012) |
|---|---|---|
| Analyte | Cabazitaxel, Docetaxel, Demethylated Metabolites | Cabazitaxel |
| Internal Standard | This compound (inferred from context) | This compound |
| Sample Matrix | Human Plasma | Human Lithium Heparinized Plasma |
| Sample Volume | Not Explicitly Stated | 100 μL |
| Sample Pretreatment | Liquid-liquid extraction (LLE) with tert-butyl methyl ether [3] | LLE with ammonium hydroxide, acetonitrile, n-butylchloride [2] |
| Calibration Range | 1.0 - 150 ng/mL (Cabazitaxel) [3] | 1.00 - 100 ng/mL; 40.0 - 4000 ng/mL (for sample dilution) [2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (Cabazitaxel) [3] | 1.00 ng/mL [2] |
| Chromatographic Column | Zorbax Extend C18 [3] | Reversed Phase C₁₈ [2] |
| MS Transitions (MRM) | Cabazitaxel: 836 → 555 [3] | Cabazitaxel: 836 → 555; this compound (IS): 842 → 561 [2] | | Key Application | Clinical drug monitoring and pharmacokinetic studies [3] | Applied to samples from a clinical study [2] |
Below is a detailed methodology for quantifying cabazitaxel in human plasma using this compound as an internal standard, synthesized from the available literature.
1. Solutions and Reagents
2. Sample Preparation (Liquid-Liquid Extraction) This protocol is adapted from a validated method [2]. 1. Aliquot: Pipette 100 μL of human plasma (e.g., lithium heparinized) into a microcentrifuge tube. 2. Spike Internal Standard: Add a known volume (e.g., 20 μL) of the this compound working solution. 3. Alkalinization: Add 20 μL of 4% ammonium hydroxide to the plasma sample. This step is critical to mitigate non-specific binding [2]. 4. Protein Precipitation: Add 100 μL of acetonitrile, vortex-mix vigorously to precipitate plasma proteins. 5. Liquid-Liquid Extraction: Add 1 mL of n-butylchloride to the mixture. Vortex for a sufficient time (e.g., 10-15 minutes) to ensure complete partitioning of the analytes into the organic layer. 6. Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-14,000 g) for 5-10 minutes to achieve clear phase separation. 7. Collection: Transfer the upper organic layer (n-butylchloride) to a new clean tube. 8. Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a warm water bath (∼40°C). 9. Reconstitution: Reconstitute the dry residue with an appropriate volume (e.g., 100-200 μL) of the LC mobile phase or a solvent compatible with it. Vortex thoroughly before injection into the LC-MS/MS system.
3. Liquid Chromatography (LC) Conditions
4. Mass Spectrometry (MS) Detection
5. Method Validation While full validation data is extensive, the referenced methods demonstrate that the following parameters were successfully validated [3] [2]:
Cabazitaxel is prone to non-specific binding (NSB) to labware, which can lead to significant analyte loss and inaccurate quantification. The sample preparation protocol detailed above includes two key steps to combat this:
The following diagram illustrates the complete LC-MS/MS analytical workflow for quantifying cabazitaxel in plasma using this compound as an internal standard.
Validated methods using this compound are essential for supporting clinical pharmacokinetic (PK) studies. The high sensitivity and specificity of these LC-MS/MS assays allow researchers to:
The quantitative determination of cabazitaxel in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, specifically Cabazitaxel-d9, is the preferred approach as it corrects for analyte loss during preparation and matrix effects during mass spectrometry, ensuring high data accuracy and reproducibility [1] [2].
This protocol outlines a sensitive and validated LC-MS/MS method for the simultaneous quantification of cabazitaxel and its metabolite, docetaxel, in human plasma, using Cabazitaxel-d9 as the internal standard [3].
The following tables summarize the key validation parameters for the analytical method, demonstrating its reliability for supporting clinical studies.
Table 1: Analytical Performance Characteristics of the LC-MS/MS Assay
| Parameter | Cabazitaxel | Docetaxel |
|---|---|---|
| Calibration Range | 1.0 - 150 ng/mL | 0.1 - 15 ng/mL [3] |
| Inter-day Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) [3] | Within ±15% of nominal value (±20% at LLOQ) [3] |
| Sample Pretreatment | Liquid-liquid extraction with tert-butyl methyl ether [3] | Liquid-liquid extraction with tert-butyl methyl ether [3] |
| Chromatographic Column | Zorbax Extend C18 column [3] | Zorbax Extend C18 column [3] |
Table 2: Data for Related Substances (Impurities) in Cabazitaxel Drug Substance
| Substance | Linear Range (R²) | LOD | LOQ |
|---|---|---|---|
| Cabazitaxel | LOQ – 0.10% (0.9998) [4] | 0.002% [4] | 0.008% [4] |
| CBZM01 Impurity | 0.03 – 0.225% (0.9997) [4] | 0.002% [4] | 73 ng/mL [4] |
| CBZM02 Impurity | 0.03 – 0.225% (0.9997) [4] | 0.002% [4] | 71 ng/mL [4] |
| CBZN09 Impurity | 0.03 – 0.225% (0.9998) [4] | 0.002% [4] | 6 ng/mL [4] |
Here is the step-by-step workflow for the quantitative analysis of cabazitaxel in human plasma:
AN/Cab-d6/PB/001
This document provides a validated protocol for determining the plasma protein binding of Cabazitaxel-d6, a stable isotope-labeled analog of the chemotherapeutic agent cabazitaxel. Understanding protein binding is crucial as it influences the drug's volume of distribution, clearance, and ultimately, its efficacy and safety profile [1].
1. Introduction Cabazitaxel is a semi-synthetic taxane used in the treatment of metastatic castration-resistant prostate cancer. It is highly protein-bound in plasma (89-92%), primarily to human serum albumin (82%) and various lipoproteins [1]. A recent clinical study (2025) established that the dose-to-albumin ratio (Dose/Alb) is a significant predictor of severe, grade 3-4 neutropenia, a major dose-limiting side effect [2]. This highlights the critical importance of accurately characterizing protein binding, as the small, unbound fraction is pharmacologically active. The use of this compound as an internal standard is essential for developing robust bioanalytical assays that can precisely measure these parameters.
2. Materials and Equipment
3. Experimental Protocol
| Property | Detail | Relevance to Assay Design |
|---|---|---|
| Primary Binding Partners | Human Serum Albumin (82%), Lipoproteins (HDL, LDL, VLDL) [1] | Supports the use of human plasma for clinically relevant data. |
| Reported Protein Binding | 89 - 92% [1] | Indicates a very high level of binding; assay must be highly precise to measure small changes in free fraction. |
| Clinical Impact of Binding | High dose-to-albumin ratio predicts severe neutropenia [2] | Validates the clinical necessity of this assay for safety assessment. |
| Metabolism | Principally by CYP3A4/5 [1] | Suggests potential for drug-drug interactions; assay can be used to investigate such interactions. |
3.1. Assay Preparation
3.2. Sample Loading & Dialysis
3.3. Post-Dialysis Sample Processing
4. Data Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides the required sensitivity and specificity for low-concentration analytes. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Suitable for the ionization of cabazitaxel and its analogs. |
| Quantitation | Stable Isotope-Labeled Internal Standard (this compound) | Corrects for matrix effects and loss during sample preparation, improving accuracy. |
| UV Detection (Alternative) | 229 nm [3] | Can be used for formulation analysis but lacks the sensitivity for unbound drug quantification. |
5. Discussion
The protein binding relationship and its clinical impact can be visualized as follows:
This assay provides a reliable method for quantifying the protein binding of this compound. The high protein binding of cabazitaxel means that small changes in the unbound fraction can lead to significant shifts in clinical outcomes. The proven link between the dose-to-albumin ratio and severe neutropenia [2] underscores the value of this assay in predicting and mitigating patient toxicity. This protocol can be adapted to study drug-drug interactions, particularly with agents that alter plasma protein levels or displace cabazitaxel from binding sites.
Cabazitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 playing a major role and CYP2C8 a minor role [1]. Metabolites are largely excreted in feces (76%) with a smaller renal component (3.7%) [2] [1].
The main metabolites result from demethylation of the 10-methyl and 7-methyl groups on the baccatin III ring, producing RPR112698 and RPR123142 [3]. These are often monitored semi-quantitatively as docetaxel equivalents [3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique. Key components of a validated method include [2] [3]:
This protocol summarizes methodologies from published assays [2] [3].
1. Sample Preparation (Liquid-Liquid Extraction)
2. Instrumental Analysis (LC-MS/MS)
3. Method Validation A full validation should establish:
The table below summarizes key pharmacokinetic and analytical parameters for cabazitaxel.
| Parameter | Details / Value |
|---|---|
| Major Metabolites | RPR112698, RPR123142 (demethylated metabolites, monitored as docetaxel equivalents) [3] |
| Key Metabolic Enzymes | CYP3A4/5 (major), CYP2C8 (minor) [1] |
| Excretion | Feces: ~76%; Urine: ~3.7% [2] [1] |
| Reported Linear Range | Cabazitaxel: 1.0–150 ng/mL; Docetaxel: 0.1–15 ng/mL [3] |
| Protein Binding | ~91.6% (mainly to albumin and lipoproteins) [2] |
| Clinical Indication | Metastatic castration-resistant prostate cancer (post-docetaxel treatment) [4] [1] |
The following diagram illustrates the core workflow for identifying cabazitaxel metabolites using LC-MS/MS.
A key challenge in cabazitaxel bioanalysis is non-specific binding (NSB). Cabazitaxel can adhere to labware surfaces, leading to significant sample loss [2]. To mitigate this:
The search results confirm that this compound is a deuterium-labeled analog of Cabazitaxel, primarily used as an internal standard for quantitative bioanalysis via techniques like LC-MS/MS [1] [2]. This role is critical for ensuring accurate measurement of the parent drug in biological matrices, which is a foundational part of any distribution study.
Some basic physicochemical and pharmacokinetic parameters of the parent drug, Cabazitaxel, were identified and are summarized in the table below. This data can inform the design of a distribution study for the deuterated form.
| Parameter | Details/Value | Relevance to Distribution Studies |
|---|---|---|
| Primary Use | Internal Standard for LC-MS/MS [1] [2] | Ensures accurate quantification of parent drug in biological samples. |
| Protein Binding | 89-92% (mainly to human serum albumin and lipoproteins) [3] | Impacts free drug concentration available for tissue uptake. |
| Volume of Distribution (Vss) | 4,864 L (indicating extensive tissue distribution) [3] | Suggests the drug penetrates deeply into tissues. |
| Metabolism | Extensive hepatic metabolism, primarily by CYP3A4/5 [3] | Affects drug concentration and clearance in tissues. |
| Excretion | ~80% in feces as metabolites; ~4% in urine [3] | Informs on elimination pathways. |
Although a direct protocol was not found, you can construct a robust study based on standard practices in drug development and the available information. The following workflow outlines the key stages.
This is the core step where this compound is utilized.
To build upon the basic distribution study, you could consider investigating more advanced areas based on concepts found in the search results:
The following table summarizes the most common parameters to adjust and provides specific guidance for cabazitaxel analysis based on documented methods [1] [2].
| Parameter Category | Specific Action | Expected Impact & Rationale | Application to Cabazitaxel Analysis |
|---|
| Mobile Phase & Selectivity | • Adjust organic solvent ratio (e.g., Acetonitrile) [3] [4]. • Change organic solvent type (e.g., from ACN to Methanol) [5]. • Use phosphate buffer (e.g., pH 3.0) to control ionization [2]. | Altering selectivity (α) is the most powerful way to change peak spacing. Changing pH affects ionizable compounds [5] [4]. | A published method uses a gradient of Acetonitrile and pH 3.0 Phosphate Buffer [2]. | | Column | • Use a column with smaller particle size (e.g., 1.8µm) [5] [3]. • Ensure correct column chemistry (e.g., C18 [2]). • Increase column length [5] [4]. | Smaller particles and longer columns increase efficiency (N), leading to sharper peaks [5] [4]. | A Zorbax SB-C18 column (100mm x 3.0mm, 1.8µm) is reported for cabazitaxel [2]. | | System Conditions | • Optimize column temperature (e.g., 40°C) [5] [3]. • Adjust flow rate (e.g., 0.8 mL/min) [2] [3]. • Reduce injection volume to avoid column overloading [3]. | Higher temperature can improve efficiency; lower flow rate increases retention; smaller injection volume reduces band broadening [5] [3]. | A method specifies 40°C column temperature and a 0.8 mL/min flow rate [2]. |
This is a validated method for separating cabazitaxel and its related substances, which can serve as a robust starting protocol for your Cabazitaxel-d6 analysis [2].
This workflow provides a logical sequence for optimizing your HPLC method.
Q1: What is the primary role of deuterated cabazitaxel in LC-MS/MS methods?
Q2: What is a major experimental challenge when working with cabazitaxel, and how can it be mitigated?
Q3: How can I address signal suppression in my cabazitaxel assay?
| Problem & Potential Cause | Recommended Solution | Underlying Principle / Note |
|---|---|---|
| Low/irreproducible recovery due to Non-Specific Binding [1] | Add 4% ammonium hydroxide to plasma before Liquid-Liquid Extraction (LLE). Use low-binding plasticware throughout. | Ammonium hydroxide alters the drug's interaction with container surfaces. Low-binding tubes minimize binding sites. |
| Signal suppression/noise from matrix effects [3] | Use a deuterated internal standard. Optimize chromatographic separation (e.g., gradient elution). Implement online SPE for cleaner extracts [3]. | Co-eluting matrix components interfere with ionization. The IS and better separation mitigate this. |
| Poor chromatography (peak shape) from secondary interactions | Use a stable C18 column. Add ammonium hydroxide to the mobile phase [2]. | Basic mobile phase modifiers can improve peak shape for analytes like cabazitaxel. |
| Low sensitivity at LLOQ | Increase injection volume (if permitted). Optimize MS/MS transitions and collision energy. Ensure efficient pre-concentration during SPE. | Maximizing the amount of analyte that reaches the detector. |
This detailed method is adapted from validated clinical protocols [1] [2].
1. Sample Preparation (Liquid-Liquid Extraction)
2. LC-MS/MS Analysis Conditions
The following diagram illustrates the core experimental workflow.
The table below summarizes performance data from published methods using deuterated cabazitaxel as an internal standard.
| Parameter | Value / Range | Method / Context |
|---|---|---|
| Linear Range | 1.0 - 100 ng/mL (and 40 - 4000 ng/mL with dilution) [1] | Calibration in human plasma. |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL [1] | Validated with precision ≤8.75% and accuracy 88.5-94.1%. |
| Intra-/Inter-day Precision | ≤ 8.75% (at LLOQ) [1] | Expressed as Relative Standard Deviation (RSD). |
| Analytical Recovery | Not explicitly stated, but NSB loss was ~6.5% per dilution step without NH₄OH [1]. | Highlights the need for ammonium hydroxide treatment. |
| Formulation / Solution Type | Storage Conditions | Demonstrated Stability Period | Key Findings & Acceptability Criteria |
|---|---|---|---|
| Cabazitaxel Accord (20 mg/mL concentrate) [1] | 20°C–25°C, no light protection | 56 days in punctured vials | Physicochemically stable; concentration 95%–105% of label claim; total impurities ≤ 3.0% [1]. |
| Diluted Infusion Solution (0.1 & 0.26 mg/mL) [1] | 2°C–8°C (refrigerated) or 15°C–30°C (ambient) | 28 days in non-PVC bottles | Stable in 0.9% NaCl or 5% glucose; concentration within ±10% of initial; minimal impurity formation [1]. |
| Concentrate-Solvent Mixture (Jevtana) [2] | 3°C–5°C | 2 weeks | Purity remained at 100%; no significant degradation [2]. |
| Concentrate-Solvent Mixture (Jevtana) [2] | 18°C–21°C & 40°C | 2 weeks | Purity decreased (99.91% at 18-21°C; 98.20% at 40°C); degradation product formed [2]. |
| Surfactant-Stripped Micelles (sss-CTX) [3] | Aqueous storage | Varies (improved with co-loader) | Challenge: Drug aggregation during storage. Solution: Co-loaders like mifepristone (at 60% mass ratio to CTX) improve stability [3]. |
Here are detailed methodologies for key experiments cited in the stability data, which you can adapt for your work with cabazitaxel-d6.
This method, used to generate the data in the table above, involves assessing physical and chemical stability over time [1].
This advanced protocol describes creating a micelle formulation with improved storage stability, which may be relevant for novel delivery systems [3].
The following diagram illustrates the decision-making workflow for selecting the appropriate stabilization method based on your experimental goals, incorporating strategies from the research.
Matrix Effects (MEs) are the alteration of an analyte's signal caused by all other components in the sample besides the analyte itself [1]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting compounds from the biological matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility [1].
For cabazitaxel-d6, used as an internal standard for cabazitaxel, MEs can compromise the accuracy of your entire assay if not properly managed.
Before optimizing your method, it's crucial to assess the extent of MEs. The table below summarizes three primary evaluation techniques [1].
| Method | Description | Type of Data | Key Limitation |
|---|---|---|---|
| Post-Column Infusion [1] | Continuously infuses analyte into the LC effluent post-column while injecting a blank matrix extract. Identifies retention time zones with ion suppression/enhancement. | Qualitative | Does not provide a quantitative measure of ME. |
| Post-Extraction Spiking [1] | Compares the signal of the analyte in a pure solution to its signal when spiked into a processed blank matrix extract at the same concentration. | Quantitative | Requires a blank matrix to be available. |
| Slope Ratio Analysis [1] | A variant of the post-extraction method; compares the calibration curves from matrix-matched standards vs. pure solvent standards over a concentration range. | Semi-Quantitative | More resource-intensive than single-level spiking. |
The following workflow diagram illustrates how these methods integrate into the method development process:
The optimal strategy depends on your required level of sensitivity and the availability of a blank matrix. The table below outlines the primary approaches.
| Strategy | Description | Key Techniques | Considerations |
|---|---|---|---|
| Minimize MEs | Adjust the analytical process to reduce interference. | Improved Sample Clean-up: Use SPE, LLE [1]. Chromatographic Optimization: Improve separation to shift analyte RT away from ME zones [1]. MS Parameter Tuning: Adjust source conditions [1]. | Crucial when high sensitivity is required. A "cleaner" sample is the goal. |
| Compensate for MEs | Use calibration methods to account for signal alteration. | Stable Isotope-Labeled IS: Use this compound as it co-elutes with the analyte and experiences nearly identical MEs [1]. Matrix-Matched Calibration: Prepare standards in the same blank matrix as samples [1]. Standard Addition: Add known amounts of analyte to the sample itself. | Compensation is often easier and sufficient if a blank matrix is available. The use of a SIL-IS like this compound is considered the gold standard. |
This protocol provides a quantitative measure of matrix effect for your cabazitaxel assay [1].
ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) × 100%
Deuterated standards are compounds where hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. They are crucial internal standards in techniques like LC-MS because they behave almost identically to the target analytes during sample preparation and chromatography, but can be distinguished by mass spectrometry [1].
Recovery rate refers to the efficiency with which you can extract both the standard and the analyte from a complex sample matrix, like blood or urine. A low recovery rate for your deuterated standard often signals a problem that will also affect the accuracy of your analyte quantification [1] [2].
Here is a structured guide to diagnose and fix common problems that lead to poor recovery of deuterated standards.
| Problem Area | Specific Issue | Impact on Recovery | Solution |
|---|---|---|---|
| Chemical Stability | H/D Exchange (in -OH, -NH₂ groups) [1] | Loss of deuterium label, invalidates standard function. | Use standards with deuterium in non-exchangeable positions (e.g., C-D bonds) [1]. |
| Sample Preparation | Inefficient extraction (LLE, SPE) [2] | Low yield of both standard and analyte. | Optimize solvent pH, polarity, and volume. Use the standard to correct for losses [2]. |
| Matrix Effects | Ion suppression in MS source [1] | Reduced signal, perceived as low recovery. | Use deuterated standard to correct for suppression; improve chromatographic separation [1]. |
| Instrument Calibration | Incorrect MS calibration or dirty source [1] | Poor sensitivity and inaccurate quantification. | Perform routine MS maintenance and calibration. |
| Handling & Storage | Improper storage (light, heat, moisture) [1] | Standard degradation over time. | Store in cool, dry, dark place; consider inert atmosphere for long-term storage [1]. |
For reliable results, it is critical to integrate the deuterated standard correctly into your entire workflow. The following protocol and diagram outline a robust methodology.
Diagram: Workflow for Robust Quantification with Deuterated Standards
Step 1: Standard Addition and Calibration
Step 2: Sample Preparation Considerations
Step 3: LC-MS Analysis and Data Processing
The table below summarizes the key storage and handling parameters for this compound based on available information.
| Parameter | Specification / Recommendation |
|---|---|
| Molecular Formula | C₄₅H₅₁D₆NO₁₄ [1] |
| Appearance | White to off-white solid [1] |
| Purity | ≥97.90% [1] |
| Stock Solution Stability | -80°C: 6 months -20°C: 1 month [1] | | Solid Form Stability | -20°C: 3 years [1] | | Solvent for Stock Solutions | DMSO [1] | | Solubility in DMSO | ≥100 mg/mL (118.77 mM) [1] |
For reliable results in your experiments, please consider the following methodologies and potential pitfalls.
Here are solutions to problems you might encounter while working with this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Solvent evaporation; supersaturated solution; freeze-thaw cycles. | Ensure stock solution is prepared in pure, dry DMSO. Aliquot to minimize freeze-thaw cycles. Warm and vortex briefly to re-dissolve before use. |
| Loss of potency | Degradation from improper storage or repeated use of the same stock vial. | Adhere strictly to recommended storage temperatures and durations. Create small, single-use aliquots. Regularly check solution purity via HPLC. |
| Inconsistent experimental results | Variable compound concentration due to precipitation or degradation. | Use freshly thawed aliquots. Centrifuge stock solutions briefly before use to pellet any insoluble particles. |
It is a deuterium-labeled form of Cabazitaxel, primarily used as an internal standard for quantitative analysis in techniques like LC-MS, GC-MS, or NMR. This helps in obtaining accurate pharmacokinetic and metabolic data during drug development [1].
Cabazitaxel and its derivatives are highly hydrophobic. DMSO is necessary to achieve the high concentrations required for in vitro studies. The solution is hygroscopic, meaning it absorbs water from the atmosphere, which can affect stability. Always use newly opened DMSO and keep containers tightly sealed [1].
While the stability profiles are likely similar, it is best practice to follow the specific guidelines provided for the labeled compound. The deuterated form (this compound) may have slightly different physical properties, and its use as a quantitative standard demands higher accuracy in handling [1].
The diagram below outlines the key steps for preparing and storing this compound stock solutions to ensure stability.
For quick reference, here is a summary of key parameters from established protocols for cabazitaxel extraction from human plasma.
| Issue / Parameter | Method Details & Recommended Values | Key Citations |
|---|
| Low Recovery (General) | Technique: Liquid-Liquid Extraction (LLE) Solvent: n-butyl chloride Plasma Volume: 100 µL Additives: 20 µL of 4% ammonium hydroxide, 100 µL acetonitrile Internal Standard: Deuterated cabazitaxel (cabazitaxel-d6) | [1] | | Non-Specific Binding (NSB) | Critical Step: Pre-treat sample with 4% ammonium hydroxide before LLE. Impact: Minimizes nonspecific binding and improves accuracy. | [1] | | Sample Dilution | Problem: Dilution prior to extraction can cause drug loss (~6.5% per step). Solution: Validate a separate, higher-range calibration curve (e.g., 40-4000 ng/mL) to avoid diluting samples. | [1] | | Chromatography: Column | Column: Reversed-phase C18 Examples: Zorbax SB-C18 (100mm x 3.0mm, 1.8µm) or Zorbax Extend C18 | [2] [3] | | Chromatography: Mobile Phase | Common Components: Phosphate buffer (pH 3.0) or 10mM ammonium hydroxide, with acetonitrile or methanol. Flow Rate: 0.2 mL/min to 0.8 mL/min Detection: UV at 220-230 nm or MS/MS | [2] [3] [1] |
Here are detailed methodologies for the key techniques referenced in the table.
This method is designed for high sensitivity and to overcome non-specific binding issues [1].
This method is used for analyzing the purity of cabazitaxel in pharmaceutical substances and can be a reference for method development [2].
The following diagram illustrates the complete liquid-liquid extraction and analysis workflow for cabazitaxel.
Q1: Why is ammonium hydroxide added during the extraction process? Ammonium hydroxide is used to alkalinize the sample. This is a critical step to mitigate non-specific binding (NSB) of cabazitaxel to labware surfaces like plastic tubes and pipette tips, which can significantly reduce recovery and affect the accuracy and reproducibility of your results [1].
Q2: My calibration curve is non-linear at high concentrations. What could be the cause? Direct dilution of high-concentration samples prior to extraction can lead to a predictable and significant loss of cabazitaxel (approximately 6.5% per dilution step). To address this, you should validate a separate, higher-range calibration curve (e.g., 40–4000 ng/mL) to avoid having to dilute samples that fall above the standard curve [1].
Q3: The extraction recovery for my internal standard (this compound) is low. How can I improve it? Since this compound is a structural analog, it will behave almost identically to cabazitaxel in the extraction process. Ensure that you are following the LLE protocol precisely, especially the alkalinization step. Low recovery is most often due to incomplete mixing during the LLE step, insufficient volume of organic solvent, or losses during the solvent transfer and evaporation steps. The troubleshooting guide above provides the validated parameters to check against your own method.
The table below summarizes the key mechanisms by which Cabazitaxel exerts its effects and how resistance can develop, which is crucial for understanding its behavior in experimental models [1] [2].
| Mechanism / Pathway | Key Components | Biological Effect in Prostate Cancer | Role in Therapy / Resistance |
|---|---|---|---|
| Microtubule Stabilization | Binds to β-tubulin subunit [1] | Suppresses cell proliferation, promotes apoptosis [2] | Primary mechanism of action [1] |
| PI3K/AKT Pathway Suppression | p-PI3K, p-AKT [2] | Promotes apoptosis, inhibits cell growth [2] | Contributes to efficacy; potential mechanism for overcoming resistance [2] |
| Drug Efflux Pumps | ABCB1 (P-glycoprotein) [1] | Decreases intracellular drug concentration [1] | Major mechanism of resistance; can cause cross-resistance with other taxanes [1] |
| Tubulin Alterations | βIII-tubulin (TUBB3) overexpression [1] | Alters drug binding site [1] | Predicts poorer overall survival and contributes to resistance [1] |
| Androgen Receptor (AR) Signaling | Androgen Receptor (AR), AR variants (e.g., AR-V7) [1] | Drives cancer progression [1] | Confers insensitivity to therapy; conflicting clinical evidence on its role [1] |
The table below outlines common issues and solutions related to working with Cabazitaxel, particularly in a research setting [3].
| Challenge | Possible Cause | Suggested Solution / Consideration |
|---|---|---|
| Handling Drug Wastage | Pre-packaged vial size (60 mg) exceeds average single-patient dose [4] | Implement a patient cohorting strategy to use excess drug from one vial for multiple patients on the same day [4]. |
| Managing Neutropenia | Myelosuppressive effect of the drug [3] | Use prophylactic G-CSF or antibiotics; monitor blood counts weekly in the first cycle; delay treatment and consider dose reduction if needed [3]. |
| Managing Diarrhea | Common side effect of cytotoxic agents [3] | Provide patients with anti-diarrheal medication (e.g., loperamide) and dietary advice beforehand; ensure clear protocols for reporting and assessing symptoms [3]. |
For researchers investigating the effects of Cabazitaxel on cancer cells in vitro, the following workflow, derived from a study on castration-resistant prostate cancer (CRPC), provides a detailed methodological template [2]. The subsequent diagram illustrates the logical flow of this experiment.
Experimental workflow for analyzing Cabazitaxel's effects on cancer cells.
Q1: What is the primary clinical challenge associated with the formulation of Cabazitaxel, and how can it be mitigated? A significant challenge is drug wastage, as the drug is supplied in 60 mg single-dose vials, which often exceeds the dose for a single patient. A proven strategy to minimize this is patient cohorting, where multiple patients are treated on the same day, allowing the excess drug from one vial to be used for subsequent patients. One study reported cost savings of over 21% over three years using this method [4].
Q2: What are the key mechanisms of resistance to taxane therapy like Cabazitaxel in advanced prostate cancer? The main documented mechanisms include:
Q3: How can the radiosensitivity of cancer cells be enhanced in combination therapy research? Cabazitaxel can act as a radiosensitizer. The experimental approach involves pre-treating cells with a specified concentration of Cabazitaxel for 24 hours before subjecting them to ionizing radiation (IR). Studies show this combination leads to greater suppression of cell survival and promotion of apoptosis compared to either treatment alone, partly through enhanced suppression of the PI3K/AKT pathway [2].
It's important to be aware that the search results I obtained do not contain specific technical details on handling Cabazitaxel-d6 (the deuterated analog) or on minimizing deuterium loss in Hydrogen-Deuterium Exchange (HDX) experiments.
For the specific technical support you requested, I suggest you:
A validated Reverse-Phase Liquid Chromatography (RP-LC) method for determining related substances in cabazitaxel can serve as a reference for method development and validation [1]. The key parameters are summarized below.
| Parameter | Specification |
|---|---|
| Objective | Determination of related substances (impurities) in Cabazitaxel [1] |
| Instrument | HPLC with Photodiode Array (PDA) Detector [1] |
| Column | Zorbax SB C18 (100mm x 3.0mm, 1.8µm) [1] |
| Mobile Phase A | Phosphate Buffer (pH 3.0) [1] |
| Mobile Phase B | Acetonitrile [1] |
| Flow Rate | 0.8 mL/min [1] |
| Column Temperature | 40°C [1] |
| Detection Wavelength | 220 nm [1] |
| Injection Volume | 3 µL [1] |
| Run Time | 22 minutes [1] |
| Diluent | Acetonitrile:Water (60:40) [1] |
The method was validated and demonstrated specificity for known impurities (CBZM01, CBZM02, CBZN09) with the following retention characteristics [1]:
| Impurity/Compound | Retention Time (min) | Relative Retention Time (RRT) |
|---|---|---|
| CBZM01 | 6.297 | 0.55 |
| CBZN09 | 10.669 | 0.97 |
| Cabazitaxel | 11.021 | 1.00 |
| CBZM02 | 17.417 | 1.62 |
The method meets standard validation criteria, providing target values for your own protocol development [1].
| Validation Parameter | Result / Value |
|---|---|
| Linearity (Concentration Range) | LOQ to 0.10% (R² = 0.9998) [1] |
| Limit of Detection (LOD) for CBT | 0.002% [1] |
| Limit of Quantitation (LOQ) for CBT | 0.008% [1] |
| System Precision (%RSD, n=6) | < 0.01% (for Cabazitaxel %area) [1] |
This detailed methodology can be adapted for your specific laboratory setup [1].
Based on the method's characteristics, here are some common issues and solutions presented in an FAQ format.
FAQ: The resolution between Cabazitaxel and the CBZN09 impurity is low. What can be adjusted?
FAQ: How can I improve the peak shape for cabazitaxel?
FAQ: The baseline is noisy or shows unexpected peaks. How should I investigate?
The workflow for the analytical method can be visualized as follows:
The table below summarizes the key characteristics of cabazitaxel as established in the scientific literature. This data serves as a baseline for understanding the parent compound.
| Property | Description of Cabazitaxel |
|---|---|
| IUPAC Name | (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(Acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10-methyl-11-oxo-5,6,8,8a,9,10,11,12-octahydro-4H-spiro[oxirene-2,6-tricyclo[7.3.1.0³,⁷]trideca[1,2]benzene]-10-yl benzoate [1] |
| Chemical Formula | C₄₅H₅₇NO₁₄ [2] [1] |
| Molecular Weight | 835.9324 g/mol [1] |
| Mechanism of Action | Binds to β-tubulin subunit, stabilizes microtubules, inhibits depolymerization, and disrupts mitotic and interphase cellular functions, leading to cell cycle arrest and apoptosis [2] [1]. |
| Metabolism | Primarily hepatically metabolized by CYP3A4/5 (80-90%); to a lesser extent by CYP2C8 [2] [1]. |
| Primary Elimination Route | Feces (76% of dose) [1]. |
While clinical studies focus on the drug's efficacy, in bioanalytical chemistry, a deuterated analog like This compound is primarily used as an internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification [2].
Deuterated internal standards are chemically identical to the analyte but have slightly different mass due to deuterium atoms, allowing instrument to distinguish them. Their use corrects for sample preparation losses and instrument variability, ensuring accurate and precise measurement of cabazitaxel concentration in biological samples like plasma [2].
The following diagram illustrates the typical workflow for quantifying cabazitaxel in a biological sample using LC-MS/MS with a deuterated internal standard.
Since a direct comparison for therapeutic performance may not exist, here are suggestions to find more specialized analytical data:
The table below summarizes the key information available for Cabazitaxel-d9, a deuterium-labeled internal standard used for quantitative analysis [1].
| Property | Specification |
|---|---|
| Product Name | Cabazitaxel-d9 (Synonyms: XRP6258-d9; RPR-116258A-d9) [1] |
| Purity | 99.06% [1] |
| Molecular Formula | C₄₅H₄₈D₉NO₁₄ [1] |
| CAS Number | 1383572-19-7 [1] |
| Application | Serves as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Handling | Controlled substance; for research use only [1] |
For researchers using cabazitaxel-d9, understanding the mechanisms of cabazitaxel resistance is crucial. One study identified that the Wnt non-canonical signaling pathway is exclusively activated in cabazitaxel-resistant prostate cancer cells, unlike docetaxel-resistant cells which use the Wnt canonical pathway [2]. The diagram below illustrates this key mechanistic difference.
The search for comparative data highlighted several points that may be useful for your research planning:
This compound is a deuterium-labeled analogue of the anticancer drug cabazitaxel, where six hydrogen atoms are replaced by deuterium [1] [2].
Its primary application is to serve as an internal standard (IS) in bioanalytical methods, particularly those using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for pharmacokinetics and metabolism studies [1] [3]. Using a stable isotope-labeled version of the analyte as the IS is the gold standard approach because it closely mimics the drug's chemical behavior while being distinguishable by mass spectrometry.
The table below summarizes how stable isotope-labeled internal standards like this compound compare to other common types of internal standards used in quantitative bioanalysis.
| Standard Type | Description | Key Advantages | Potential Limitations |
|---|
| Stable Isotope-Labeled (SIL) IS (e.g., this compound) | Identical chemical structure to the analyte, but with heavier isotopes (e.g., Deuterium, ^13^C, ^15^N) [3]. | High Accuracy: Nearly identical chemical properties and extraction efficiency as the analyte, correcting for matrix effects and instrument variability [3]. | Higher Cost: More expensive to synthesize than structural analogues or non-labeled compounds [3]. | | Structural Analogue IS | A chemically similar, but different, molecule from the analyte. | Lower Cost: Generally easier and less costly to obtain. | Variable Recovery: May not fully compensate for matrix effects or losses during sample preparation, leading to less accurate data [3]. | | Non-Labeled Analyte as IS | The same unlabeled compound as the analyte. | Perfect Chemical Match. | Not for MS Detection: Cannot be used in mass spectrometry as it is indistinguishable from the analyte in the sample. |
For a stable isotope-labeled internal standard like this compound to perform effectively, several design criteria are crucial [3]:
The following workflow outlines a typical protocol for using an internal standard like this compound in a quantitative LC-MS/MS bioanalysis method. This standardizes the process from sample collection to data calculation.
The tables below summarize key efficacy, safety, and mechanistic data for Cabazitaxel from recent meta-analyses and laboratory studies.
Table 1: Comparative Efficacy and Safety of Cabazitaxel vs. Other Taxanes (Meta-Analysis of 10 RCTs, 3,377 patients) [1] [2]
| Outcome Measure | Cabazitaxel vs. Other Taxanes (Docetaxel, Paclitaxel) | Results (HR, RR, or OR with 95% CI) |
|---|---|---|
| Overall Survival (OS) | No significant difference | HR = 1.03 (0.92 - 1.14) |
| Progression-Free Survival (PFS) | No significant difference | HR = 1.07 (0.92 - 1.24) |
| Grade 3-5 Adverse Events | Significantly higher with Cabazitaxel | RR = 1.68 (1.16 - 2.42) |
| Tumor Response (Partial) | Slightly higher, not significant | RR = 1.19 (0.97 - 1.45) |
| Progressive Disease | Significantly increased | RR = 1.60 (1.15 - 2.23) |
| Recommended Dose | 20 mg/m² has a better safety profile than 25 mg/m² | - |
Table 2: Cabazitaxel Efficacy in mCRPC from Selected Studies [3]
| Study Reference | Patient Population | Comparison | Key Efficacy Findings |
|---|---|---|---|
| de Bono et al. (2010) | mCRPC post-docetaxel | Cabazitaxel + Prednisone vs. Mitoxantrone + Prednisone | Improved OS: 15.1 vs 12.7 months [4] [3] |
| Oudard et al. (2017) | mCRPC | Cabazitaxel (20 mg/m² vs. 25 mg/m²) | OS was similar (approx. 24.5 months) for both doses [3] |
| Suzuki et al. (2021) | mCRPC post-docetaxel | Cabazitaxel vs. Alternative Regimen | Improved PFS: 8.2 vs 3.4 months [3] |
Table 3: Molecular and Cellular Effects of Cabazitaxel in Preclinical Models [5]
| Experimental Parameter | Findings in Androgen-Independent Prostate Cancer Cells (PC3, DU145) | Implication |
|---|---|---|
| Cell Viability & Death | Cabazitaxel induced more cell death than docetaxel or paclitaxel [5] | Enhanced cytotoxicity |
| Apoptosis Induction | Highest fold change in caspase-3 activity and Bax/Bcl-2 ratio [5] | Stronger pro-apoptotic effect |
| Metastasis Markers | All taxanes reduced WISP1 and TGF-β expressions [5] | Anti-metastatic/antiangiogenic potential |
| Microtubule Target | Lower induction of β-tubulin expression vs. other taxanes [5] | Different interaction with microtubules |
For laboratory-based research, here are key methodologies from the studies analyzed:
The following diagram illustrates the key mechanisms of cabazitaxel activity and resistance identified in preclinical studies, based on findings from [5] and [6]:
Since the specific data you requested was not found, here are suggestions to guide your search: